molecular formula C9H13NO B13253990 3-(Pyridin-3-yl)butan-2-ol

3-(Pyridin-3-yl)butan-2-ol

Cat. No.: B13253990
M. Wt: 151.21 g/mol
InChI Key: ATDAXTAJBSDHSN-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)butan-2-ol is an organic compound that belongs to the class of pyridine derivatives. Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N. The presence of a pyridine ring in this compound makes it an important compound in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Pyridin-3-yl)butan-2-ol can be synthesized through several methods. One common method involves the reaction of 3-methylpyridine with ethyl pivalate, followed by the addition of hydroxylamine hydrochloride and substituted benzoic acid. This process involves addition, oximization, and esterification reactions under moderate reaction conditions, resulting in high yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)butan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The pyridine ring allows for various substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and substituted pyridine derivatives. These products have significant applications in various fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

3-(Pyridin-3-yl)butan-2-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Pyridin-3-yl)butan-2-ol include other pyridine derivatives such as:

  • 3-(Pyridin-2-yl)butan-2-ol
  • 3-(Pyridin-4-yl)butan-2-ol
  • 3-(Pyridin-3-yl)butan-2-one

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which imparts unique chemical and biological properties. The position of the pyridine ring and the hydroxyl group in the molecule allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-pyridin-3-ylbutan-2-ol

InChI

InChI=1S/C9H13NO/c1-7(8(2)11)9-4-3-5-10-6-9/h3-8,11H,1-2H3

InChI Key

ATDAXTAJBSDHSN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC=C1)C(C)O

Origin of Product

United States

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